molecular formula C8H10N2O4 B12895710 2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate

2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate

Cat. No.: B12895710
M. Wt: 198.18 g/mol
InChI Key: PZMNWPINKTVUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate is a compound belonging to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate typically involves the reaction of 3-amino-5-methylisoxazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production .

Mechanism of Action

The mechanism of action of 2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl] acetate

InChI

InChI=1S/C8H10N2O4/c1-5-3-8(14-10-5)9-7(12)4-13-6(2)11/h3H,4H2,1-2H3,(H,9,12)

InChI Key

PZMNWPINKTVUIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.